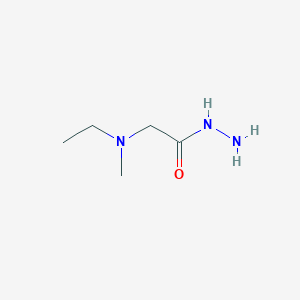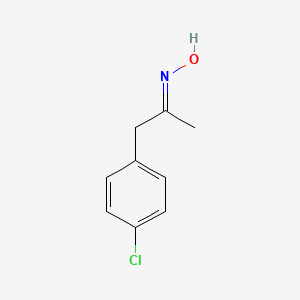![molecular formula C12H16N2O2 B1149236 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine CAS No. 1198355-99-5](/img/new.no-structure.jpg)
2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperazine is an organic compound with the molecular formula C12H16N2O2 It features a piperazine ring attached to a dihydrobenzo[b][1,4]dioxin moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin with piperazine under specific conditions. The reaction typically requires a solvent such as dichloromethane or ether and may be catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperazine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The piperazine ring and the dioxin moiety can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .
科学的研究の応用
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperazine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems and interactions due to its unique structure.
Industry: Used in the production of polymers, resins, and other materials with specialized properties.
作用機序
The mechanism of action of 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition or activation of signaling pathways, which are crucial in therapeutic applications .
類似化合物との比較
Similar Compounds
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperazine ring.
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole: Contains a phenanthroimidazole moiety.
5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde: Features an isoxazole ring.
Uniqueness
The uniqueness of 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine lies in its specific combination of the piperazine ring and the dihydrobenzo[b][1,4]dioxin moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
特性
CAS番号 |
1198355-99-5 |
|---|---|
分子式 |
C12H16N2O2 |
分子量 |
220.26764 |
同義語 |
2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


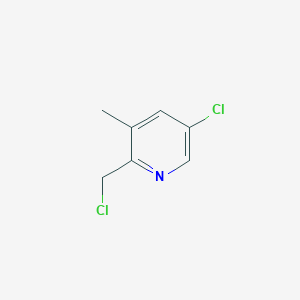
![3-Bromo-4-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1149156.png)
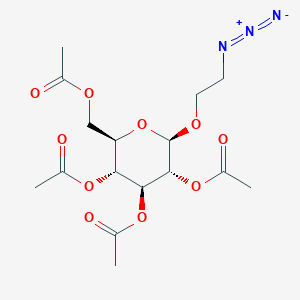
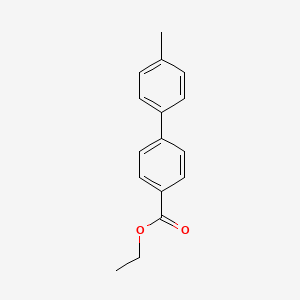
![(1R,5S)-Tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1149162.png)
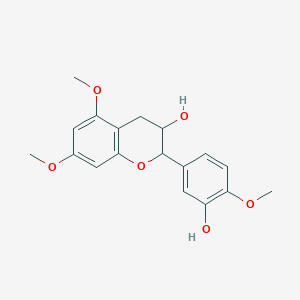
![6,7-Dihydro-5H-pyrrolo[2,1-c]-1,2,4-triazole-3-methanaminehydrochloride](/img/structure/B1149168.png)
